1'-Hydroxymidazolam-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

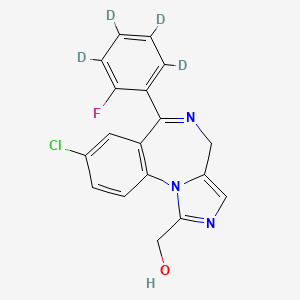

1’-Hydroxymidazolam-d4 is a deuterium-labeled analog of 1’-Hydroxymidazolam, which is a primary active metabolite of Midazolam. Midazolam is a benzodiazepine used for its sedative, anxiolytic, and anticonvulsant properties. 1’-Hydroxymidazolam-d4 is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of 1’-Hydroxymidazolam in various biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Hydroxymidazolam-d4 involves the incorporation of deuterium atoms into the 1’-Hydroxymidazolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated methanol and deuterated water, along with catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 1’-Hydroxymidazolam-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is then purified using techniques such as liquid chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

1’-Hydroxymidazolam-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the compound back to its parent form, Midazolam.

Substitution: The deuterium atoms in the molecule can be substituted with hydrogen atoms under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of 1’-Hydroxymidazolam, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Pharmacokinetic Studies

1'-Hydroxymidazolam-d4 is extensively utilized in pharmacokinetic studies due to its role as a primary active metabolite of midazolam. Its measurement aids in understanding the metabolism of midazolam, particularly through the cytochrome P450 3A (CYP3A) pathway.

- Case Study : A study assessing the value of measuring 1'-hydroxymidazolam in drug-drug interaction (DDI) studies found that while midazolam levels could indicate CYP3A inhibition or induction, the levels of 1'-hydroxymidazolam did not significantly contribute to interpreting results. This suggests that while it is important for understanding metabolic pathways, its standalone measurement may not be essential in all contexts .

Drug-Drug Interaction Assessments

The compound is crucial in evaluating potential drug-drug interactions involving midazolam. It serves as a biomarker for CYP3A activity and helps predict how co-administered drugs may alter midazolam metabolism.

- Research Findings : In a series of DDI studies, the effects of various investigational drugs on midazolam metabolism were analyzed. The results indicated that CYP3A inhibitors led to an increase in midazolam concentrations and a decrease in 1'-hydroxymidazolam levels . This relationship underscores the importance of this compound in assessing the safety and efficacy of concurrent medications.

Glucuronidation Studies

Research has shown that 1'-hydroxymidazolam undergoes glucuronidation, which is critical for its elimination from the body. Understanding this metabolic pathway is essential for predicting drug clearance and potential accumulation.

- Findings : A study demonstrated the N-glucuronidation of 1'-hydroxymidazolam in human liver microsomes, identifying both O- and N-glucuronides as metabolites. The kinetics of these reactions were characterized, providing insights into how genetic variations in glucuronidation enzymes could affect individual responses to midazolam therapy . This information is vital for personalized medicine approaches.

Clinical Applications

In clinical settings, this compound is employed to monitor therapeutic drug levels, particularly in vulnerable populations such as pediatrics.

- Validation Study : A sensitive assay was developed to measure midazolam and its metabolites, including 1'-hydroxymidazolam and its glucuronides, in pediatric plasma samples. This method allows for accurate quantification even in small volumes, facilitating better management of sedation protocols .

Research Methodology

The application of this compound extends to methodological advancements in analytical chemistry and pharmacology.

- Analytical Techniques : The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in quantifying this compound alongside other metabolites. This technique enhances the reliability and sensitivity of measurements, which is crucial for both research and clinical applications .

Data Summary Table

Mechanism of Action

1’-Hydroxymidazolam-d4 exerts its effects by acting as a neuronal depressant agent. It inhibits neuronal activity by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedative, anxiolytic, and anticonvulsant effects. The molecular targets involved include GABA receptors, which are modulated by the compound to produce its pharmacological effects .

Comparison with Similar Compounds

1’-Hydroxymidazolam-d4 is unique due to its deuterium labeling, which provides stability and allows for accurate quantification in analytical studies. Similar compounds include:

1’-Hydroxymidazolam: The non-deuterated form, which is also a primary active metabolite of Midazolam.

α-Hydroxymidazolam-d4: Another deuterium-labeled analog used for similar purposes in scientific research

These compounds share similar pharmacological properties but differ in their isotopic labeling, which affects their stability and suitability for specific analytical applications.

Biological Activity

1'-Hydroxymidazolam-d4 is a deuterated derivative of 1'-hydroxymidazolam, which is a major metabolite of midazolam, a benzodiazepine commonly used for sedation and anesthesia. This compound is significant in pharmacokinetic studies, particularly concerning drug-drug interactions (DDIs) and the metabolism mediated by cytochrome P450 enzymes.

Chemical Structure and Properties

This compound has a similar structure to midazolam but features deuterium atoms in place of hydrogen at specific positions. This modification enhances its stability during metabolic studies and allows for precise tracking in biological assays.

Metabolism and Enzymatic Activity

The primary metabolic pathway for midazolam involves the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. The metabolism of midazolam to this compound is crucial for understanding its pharmacokinetics and potential interactions with other drugs:

- CYP3A4 Activity : this compound serves as a marker for CYP3A4 activity, which is responsible for the majority of midazolam's clearance from the body. Studies have shown that the levels of this metabolite can vary significantly based on genetic polymorphisms, drug interactions, and other factors influencing CYP3A4 activity .

Biological Activity and Pharmacokinetics

The biological activity of this compound can be assessed through various pharmacokinetic parameters:

- Absorption : Following oral administration of midazolam, this compound concentrations can be measured to evaluate absorption efficiency.

- Distribution : The distribution volume can indicate how extensively the compound spreads throughout body tissues.

- Elimination Half-Life : This parameter is critical for understanding how quickly the drug is cleared from the system.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Half-Life | Varies (typically short) |

| Distribution Volume | Varies (dependent on individual metabolism) |

| Elimination Half-Life | Approximately 2-3 hours |

| Clearance Rate | Dependent on CYP3A4 activity |

Case Studies and Research Findings

Several studies have demonstrated the utility of measuring this compound in assessing drug interactions:

- Study on Drug Interactions : A study evaluated the effects of hepatitis C drugs on midazolam metabolism. It was found that certain combinations led to significant alterations in the pharmacokinetics of both midazolam and its metabolites, including this compound. This highlights the importance of monitoring this metabolite in clinical settings to predict potential DDIs .

- Population Pharmacokinetic Modeling : Research developed population pharmacokinetic models that incorporated data from multiple clinical trials involving midazolam and its metabolites. These models help predict how different factors influence drug metabolism and guide dosing strategies in diverse populations .

Properties

Molecular Formula |

C18H13ClFN3O |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

[8-chloro-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol |

InChI |

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i1D,2D,3D,4D |

InChI Key |

QHSMEGADRFZVNE-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)F)[2H])[2H] |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.